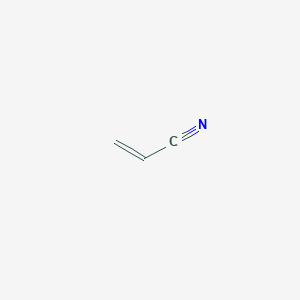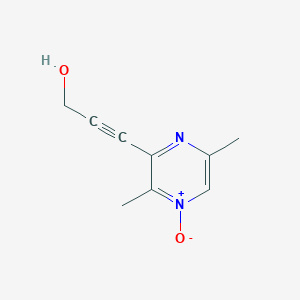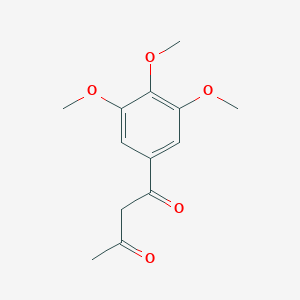
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride
Übersicht
Beschreibung
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride, also known as PBT2, is a small molecule drug that has been investigated for its potential therapeutic uses in various neurological disorders.
Wirkmechanismus
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been shown to have a multifaceted mechanism of action, including the ability to bind to and remove excess metals such as copper and zinc from the brain. This action may help to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein. N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has also been shown to have anti-inflammatory properties and to promote the growth of new brain cells.
Biochemical and Physiological Effects:
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing the levels of toxic proteins in the brain, improving cognitive function, reducing inflammation, and promoting the growth of new brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in lab experiments is that it has shown promising results in preclinical studies for a range of neurological disorders. However, one limitation is that more research is needed to fully understand the mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride. One area of focus is on understanding the mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in more detail, including its ability to bind to and remove excess metals from the brain. Another area of focus is on developing more effective formulations of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride for use in clinical trials. Finally, more research is needed to determine the safety and efficacy of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in humans with neurological disorders.
Wissenschaftliche Forschungsanwendungen
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been investigated for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has shown promising results in improving cognitive function and reducing the accumulation of toxic proteins in the brain.
Eigenschaften
CAS-Nummer |
104617-85-8 |
|---|---|
Produktname |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride |
Molekularformel |
C10H19Cl2N3S |
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H |
InChI-Schlüssel |
QMNWXHSYPXQFSK-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Synonyme |
PRAMIPEXOLE 2HCL |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
